molecular formula C7H6BrIN2 B2628021 5-Bromo-2-iodobenzenecarboximidamide CAS No. 1260812-88-1

5-Bromo-2-iodobenzenecarboximidamide

Cat. No.: B2628021
CAS No.: 1260812-88-1
M. Wt: 324.947
InChI Key: RCOXHZDCVALDQL-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzenecarboximidamide is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 5, iodine (I) at position 2, and a carboximidamide group (-C(=NH)NH₂) at position 1. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry. The bromine and iodine substituents enhance electrophilic reactivity due to their electron-withdrawing effects, while the carboximidamide group offers hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

5-bromo-2-iodobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOXHZDCVALDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Bromo-2-iodobenzenecarboximidamide with structurally related compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Applications
This compound C₇H₅BrIN₂ ~337.94* Br (5), I (2) Carboximidamide (1) Catalysis, pharmaceutical intermediates
5-Bromo-2-phenylbenzimidazole C₁₃H₉BrN₂ 273.13 Br (5), Phenyl (2) Benzimidazole (core) Antifungal agents, kinase inhibitors
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Br (5), F (2), Methoxyphenylamide (side chain) Benzamide (core) Agrochemicals, receptor ligands

Reactivity and Electronic Effects

  • Halogen Influence : The iodine substituent in the target compound enhances polarizability and nucleophilic substitution reactivity compared to bromine or fluorine in analogs . For example, in Suzuki-Miyaura coupling, iodine’s larger atomic radius facilitates oxidative addition to palladium catalysts.

Physicochemical Properties

  • Melting Point : Expected to be higher than 5-Bromo-2-phenylbenzimidazole (mp ~200°C) due to stronger intermolecular hydrogen bonds from the carboximidamide group.
  • Solubility : Likely greater in polar solvents than halogenated benzamides (e.g., ’s compound), which are more lipophilic.

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